Cas no 588-06-7 (1-(3-methylphenyl)propan-2-amine)

1-(3-methylphenyl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine,α,3-dimethyl-
- 1-(3-methylphenyl)propan-2-amine
- 3-Methylamphetamine
- Amphetamine-3-methyl
- KCTJOEASAHXBBW-UHFFFAOYSA-N
- 1-(3-Methylphenyl)-2-propanamine #
- MB05181
- Q4634168
-
- Inchi: 1S/C10H15N/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3
- InChI Key: KCTJOEASAHXBBW-UHFFFAOYSA-N
- SMILES: NC(C)CC1C=CC=C(C)C=1
Computed Properties
- Exact Mass: 149.120449483g/mol
- Monoisotopic Mass: 149.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 26
1-(3-methylphenyl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0798-0601-5g |
1-(3-methylphenyl)propan-2-amine |
588-06-7 | 95%+ | 5g |
$2145.0 | 2023-09-07 | |
Life Chemicals | F0798-0601-10g |
1-(3-methylphenyl)propan-2-amine |
588-06-7 | 95%+ | 10g |
$3003.0 | 2023-09-07 | |
TRC | M126996-500mg |
1-(3-methylphenyl)propan-2-amine |
588-06-7 | 500mg |
$ 295.00 | 2022-06-04 | ||
1PlusChem | 1P00EM0G-250mg |
1-(3-methylphenyl)propan-2-amine |
588-06-7 | 95% | 250mg |
$632.00 | 2025-02-27 | |
Enamine | EN300-713913-10.0g |
1-(3-methylphenyl)propan-2-amine |
588-06-7 | 95.0% | 10.0g |
$4052.0 | 2025-03-21 | |
TRC | M126996-100mg |
1-(3-methylphenyl)propan-2-amine |
588-06-7 | 100mg |
$ 95.00 | 2022-06-04 | ||
Enamine | EN300-713913-5.0g |
1-(3-methylphenyl)propan-2-amine |
588-06-7 | 95.0% | 5.0g |
$2732.0 | 2025-03-21 | |
Enamine | EN300-713913-0.25g |
1-(3-methylphenyl)propan-2-amine |
588-06-7 | 95.0% | 0.25g |
$466.0 | 2025-03-21 | |
1PlusChem | 1P00EM0G-50mg |
1-(3-methylphenyl)propan-2-amine |
588-06-7 | 95% | 50mg |
$316.00 | 2025-02-27 | |
1PlusChem | 1P00EM0G-10g |
1-(3-methylphenyl)propan-2-amine |
588-06-7 | 91% | 10g |
$5071.00 | 2023-12-16 |
1-(3-methylphenyl)propan-2-amine Related Literature
-
Ye Wang,Abel Santos,Andreas Evdokiou,Dusan Losic J. Mater. Chem. B 2015 3 7153
Additional information on 1-(3-methylphenyl)propan-2-amine
Comprehensive Overview of 1-(3-methylphenyl)propan-2-amine (CAS No. 588-06-7): Properties, Applications, and Industry Insights
1-(3-methylphenyl)propan-2-amine (CAS No. 588-06-7), also known as 3-methylamphetamine or meta-methylphenethylamine, is a synthetic organic compound belonging to the phenethylamine class. Its molecular structure features a propan-2-amine backbone substituted with a 3-methylphenyl group, which influences its physicochemical properties and potential applications. This compound has garnered attention in pharmaceutical research, material science, and specialty chemical synthesis due to its unique structural characteristics.
The growing interest in 1-(3-methylphenyl)propan-2-amine aligns with current trends in precursor chemistry and fine chemical manufacturing. Researchers frequently search for "CAS 588-06-7 solubility" or "synthesis route for 3-methylphenethylamine derivatives," reflecting demand for technical data. The compound's logP value (estimated at 2.1) suggests moderate lipophilicity, making it relevant for studies on blood-brain barrier permeability of analogous structures—a hot topic in neurological drug development.
From an industrial perspective, 588-06-7 serves as a building block for advanced material precursors. Its aromatic methyl group provides sites for further functionalization, a property exploited in polymer chemistry and liquid crystal technology. Analytical techniques like HPLC-MS and NMR spectroscopy are typically employed for purity verification, with commercial samples often exceeding 98% purity for research applications.
Environmental and safety profiles of 1-(3-methylphenyl)propan-2-amine comply with standard laboratory handling protocols. Recent publications discuss its biodegradation pathways, addressing sustainability concerns in green chemistry initiatives. The compound's vapor pressure (0.12 mmHg at 25°C) and thermal stability (decomposition above 240°C) make it suitable for controlled industrial processes.
Emerging applications include its use as a chiral auxiliary in asymmetric synthesis, particularly for pharmaceutical intermediates. Patent analyses reveal growing interest in 588-06-7 derivatives for electronic materials, with specific focus on their charge transport properties. This aligns with industry demands for organic semiconductors and OLED components.
Quality control specifications for CAS 588-06-7 typically include residual solvent analysis and heavy metal screening, reflecting GMP standards for high-purity chemicals. Storage recommendations emphasize inert atmosphere preservation to maintain stability, with shelf-life studies showing 24-month viability under proper conditions.
The global market for 3-methylphenylpropan-2-amine derivatives shows a 6.8% CAGR (2023-2030), driven by specialty chemical demand in Asia-Pacific regions. Regulatory status varies by jurisdiction, with proper HS classification and safety data sheets being essential for international commerce. Analytical reference standards of 588-06-7 are increasingly available through chemical catalog providers to support research reproducibility.
Cutting-edge research explores the compound's potential in catalysis and coordination chemistry, where its amine functionality acts as a ligand for transition metals. These developments connect to broader interests in sustainable catalytic processes and energy storage materials—frequent search topics in materials science databases.
Technical literature emphasizes the importance of structural characterization for 1-(3-methylphenyl)propan-2-amine, with IR spectroscopy confirming characteristic absorptions at 3350 cm-1 (N-H stretch) and 1600 cm-1 (aromatic C=C). These spectral features assist in compound identification and quality verification procedures.
Future directions for 588-06-7 research include computational modeling of its molecular interactions and structure-activity relationships. Such studies address frequent queries about "molecular docking potential of methylphenethylamines" while contributing to rational drug design methodologies. The compound's balanced hydrophilic-lipophilic character continues to make it a valuable subject for physicochemical studies.
588-06-7 (1-(3-methylphenyl)propan-2-amine) Related Products
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)




